5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Tautomerism Medicinal Chemistry Scaffold Design

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1707610-10-3) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry recognized for its role in kinase inhibitor development. The compound features a bicyclic core with chlorine atoms at the 5- and 6-positions of the pyridine ring and a methyl group at the N1 position of the pyrazole ring.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Cat. No. B11895455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCN1C2=NC(=C(C=C2C=N1)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3
InChIKeyXVAWDYXGOUGCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Dichlorinated Scaffold for Kinase-Focused Library Design


5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1707610-10-3) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry recognized for its role in kinase inhibitor development [1]. The compound features a bicyclic core with chlorine atoms at the 5- and 6-positions of the pyridine ring and a methyl group at the N1 position of the pyrazole ring. This specific substitution pattern confers distinct electronic and steric properties that influence both its chemical reactivity as a synthetic intermediate and its potential interactions with biological targets, differentiating it from other halogenated pyrazolopyridine regioisomers such as 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine [2].

Why 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs


The biological and chemical utility of pyrazolo[3,4-b]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. The N1-methyl group of the target compound eliminates the tautomeric proton present in the N-H analog (5,6-dichloro-1H-pyrazolo[3,4-b]pyridine), locking the scaffold into a single tautomeric form and altering hydrogen-bonding capacity, solubility, and metabolic stability . The 5,6-dichloro regiochemistry provides two vicinal reactive handles for sequential functionalization (e.g., via SNAr or cross-coupling), enabling divergent synthetic pathways toward unsymmetrically substituted kinase inhibitor leads that are inaccessible from the more common 4,6-dichloro regioisomer . Furthermore, within the class, N1-substituent bulk (methyl vs. isobutyl) profoundly influences kinase selectivity profiles, as demonstrated in TBK1 and ALK inhibitor SAR studies where subtle N1 modifications altered potency by orders of magnitude [2][3].

Quantitative Evidence Guide: Differentiating 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine from Closest Structural Analogs


N1-Methyl Locking Confers Single Tautomeric Species Relative to N-H Analog

The N1-methyl substituent of the target compound eliminates tautomeric equilibration, producing a single defined molecular species. In contrast, the N-H analog 5,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2566779-92-6) exists in both 1H- and 2H-tautomeric forms, which can lead to ambiguous structure-activity relationships (SAR) and variable reactivity in downstream chemistry [1].

Tautomerism Medicinal Chemistry Scaffold Design

Vicinal 5,6-Dichloro Pattern Enables Regioselective Sequential Functionalization Not Possible with 4,6-Dichloro Regioisomer

The vicinal 5,6-dichloro arrangement offers two chlorine substituents with distinct electronic environments (C5 adjacent to the pyrazole ring junction; C6 adjacent to the pyridine nitrogen), enabling chemoselective sequential derivatization. By contrast, the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine regioisomer (CAS 2105905-46-0), which is employed as the central core of the CD73 inhibitor AB680, positions its chlorine atoms in a non-vicinal arrangement that lacks the same differential reactivity gradient [1]. The 4,6-isomer is primarily used for symmetric derivatization, whereas the target compound allows for unsymmetrical 5,6-disubstitution, expanding accessible chemical space [2].

Synthetic Chemistry Cross-Coupling Building Block

TBK1 Inhibitor Class Demonstrates Sub-Nanomolar Potency Achievable from Pyrazolo[3,4-b]pyridine Scaffolds

A 2022 SAR study of 1H-pyrazolo[3,4-b]pyridine derivatives identified compound 15y as a potent TBK1 inhibitor with an IC50 of 0.2 nM and demonstrated effective inhibition of downstream IFN signaling in THP-1 and RAW264.7 cells [1]. While 15y represents an optimized lead rather than the target building block itself, the study establishes that the pyrazolo[3,4-b]pyridine core—when appropriately elaborated—can achieve single-digit nanomolar to sub-nanomolar potency against TBK1, a kinase implicated in innate immunity and oncogenesis. The target compound's 5,6-dichloro-1-methyl substitution pattern provides a distinct starting point for accessing this biologically validated chemical space through introduction of C3, C4, and/or pyridine-nitrogen-directed modifications.

TBK1 Kinase Inhibition Immuno-Oncology

Mps1 Kinase Inhibition Confirms Scaffold Utility Across Kinase Phylogeny

A 2023 study on pyrazolo[3,4-b]pyridine derivatives as Mps1 inhibitors reported compound 31 with an IC50 of 2.596 nM against Mps1 and significant antiproliferative activity against MDA-MB-468 and MV4-11 cancer cell lines [1]. Combined with the TBK1 data above, this demonstrates that the pyrazolo[3,4-b]pyridine scaffold can be optimized for potent inhibition across phylogenetically distinct kinases, supporting its classification as a privileged scaffold. The target compound, with its specific 5,6-dichloro-1-methyl decoration, offers a differentiated entry point for developing novel Mps1 inhibitors with potentially distinct selectivity profiles from reported leads.

Mps1 Mitotic Checkpoint Cancer Therapeutics

ALK Gatekeeper Mutant Inhibition Illustrates Impact of N1-Substitution on Selectivity

An SAR study of 1H-pyrazolo[3,4-b]pyridine derivatives targeting the crizotinib-resistant ALK-L1196M mutant identified compound 10g with exceptional potency (IC50 < 0.5 nM against both ALK-wt and ALK-L1196M, and <0.5 nM against ROS1) while displaying excellent selectivity over c-Met [1]. This study highlights how N1-substitution (among other structural features) contributes to kinase selectivity, as the N1-substituent occupies a pocket near the gatekeeper residue. The target compound's N1-methyl group—being minimal in steric bulk—offers a baseline for selectivity engineering; larger N1-substituents (e.g., isobutyl) would be expected to alter this selectivity profile, underscoring why the specific N1-methyl variant cannot be arbitrarily substituted with bulkier N1-alkyl analogs.

ALK L1196M Crizotinib Resistance NSCLC

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen Bonding Relative to Key Analogs

The target compound (MW 202.04, C7H5Cl2N3) occupies a distinct physicochemical space compared to its closest analogs. The N-H analog (MW 188.01) is lighter and possesses a hydrogen bond donor capable of engaging solvent or target residues, while the N-isobutyl analog (MW 244.12, C10H11Cl2N3) is substantially more lipophilic and sterically demanding . Within the context of lead-like chemical space (MW < 350, cLogP < 3), the N1-methyl compound offers an attractive balance: the methyl group provides sufficient steric bulk to influence binding pocket occupancy without the excessive lipophilicity that would result from larger N1-alkyl substituents (estimated ΔcLogP ~1.2 between N1-methyl and N1-isobutyl) [1]. This is consistent with established medicinal chemistry principles where increased alkyl chain length correlates with higher LogP and potential off-target promiscuity.

Physicochemical Properties Drug-Likeness ADME

Optimal Application Scenarios for 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Evidence


Kinase-Focused Library Synthesis Requiring Unsymmetrical 5,6-Difunctionalization

For medicinal chemistry groups building kinase-targeted compound libraries, the vicinal 5,6-dichloro substitution pattern of the target compound enables sequential chemoselective functionalization via SNAr or metal-catalyzed cross-coupling, generating unsymmetrically substituted analogs that sample distinct chemical space from the more commonly employed 4,6-dichloro regioisomer [1]. This divergent synthetic capability is particularly valuable for exploring structure-activity relationships at the solvent-exposed region of kinase active sites, where 5- and 6-position substituents can differentially modulate selectivity and pharmacokinetic properties.

TBK1 or ALK Inhibitor Lead Optimization with Defined N1-Methyl Baseline

The target compound provides a structurally unambiguous starting point for optimizing TBK1 or ALK inhibitors, where the N1-methyl group establishes a defined steric and electronic baseline [1][2]. Unlike the N-H analog, which introduces tautomeric ambiguity in SAR interpretation, the locked 1H-tautomer of the N1-methyl compound ensures that observed potency and selectivity differences can be attributed solely to modifications at the C3, C4, C5, or C6 positions. This is critical for programs targeting resistance mutations (e.g., ALK-L1196M) where precise understanding of binding interactions is essential for overcoming crizotinib resistance.

Dual Mps1/ALK Inhibitor Discovery Leveraging Cross-Kinase Scaffold Privilege

The demonstrated activity of pyrazolo[3,4-b]pyridine derivatives against both Mps1 (IC50 = 2.596 nM for compound 31) and ALK (IC50 < 0.5 nM for compound 10g) validates the scaffold's privileged status across the kinome [1][2]. The target compound's intermediate physicochemical profile (MW 202.04, moderate lipophilicity) makes it suitable for fragment-based or structure-based design approaches that aim to achieve balanced dual kinase inhibition, a strategy of increasing interest in oncology to combat resistance mechanisms.

Patent-Evading Scaffold Replacement for Pyrrolopyridine or Indazole-Based Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core has been noted for its ability to mimic the binding modes of both pyrrolo[2,3-b]pyridine and indazole scaffolds while retaining synthetic tractability and distinct intellectual property space [1]. The target compound, with its specific 5,6-dichloro-1-methyl decoration, offers a scaffold-hopping opportunity for programs seeking to evade existing composition-of-matter patents on pyrrolopyridine or indazole kinase inhibitors, while maintaining potent target engagement as demonstrated by the sub-nanomolar IC50 values achievable within the pyrazolopyridine class.

Quote Request

Request a Quote for 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.